2,3,6-Trifluoropyridin-4-amine

Vue d'ensemble

Description

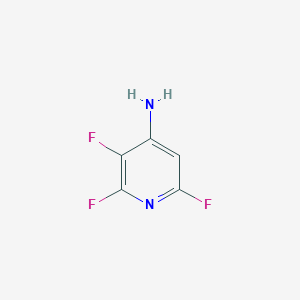

2,3,6-Trifluoropyridin-4-amine is a fluorinated aromatic amine with the molecular formula C5H3F3N2. This compound is characterized by the presence of three fluorine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. Fluorinated compounds, including this compound, are of great interest in various fields due to their unique chemical and biological properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoropyridin-4-amine can be achieved through several methods. One common approach involves the hydrogenolysis of 4-Amino-3-chloro-2,5,6-trifluoropyridine. In this method, a solution of 4-Amino-3-chloro-2,5,6-trifluoropyridine in methanol and triethylamine is subjected to hydrogenolysis using palladium on carbon (Pd/C) as a catalyst at 60°C under a hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar hydrogenolysis methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial production process .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,6-Trifluoropyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate

Activité Biologique

2,3,6-Trifluoropyridin-4-amine is a nitrogen-containing heterocyclic compound notable for its unique trifluoromethyl substitutions. These modifications significantly influence its biological activity , making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological properties of this compound, including its synthesis, biological assays, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with three fluorine atoms and an amino group. The presence of trifluoromethyl groups enhances the compound's lipophilicity and alters its electronic properties, which can influence biological interactions.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. For instance, reactions with various electrophiles can yield derivatives with distinct biological activities. The following table summarizes some related compounds and their respective biological activities:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Amino-3-(trifluoromethyl)pyridine | Amino group instead of hydrazine | Antimicrobial and anticancer properties |

| Hydrazinopyridine | Simple pyridine-hydrazine structure | Potential enzyme inhibition |

| 2-(Trifluoromethyl)pyridine | Trifluoromethyl substitution without hydrazine | Known for various pharmacological activities |

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of bacterial strains. A study evaluated the antibacterial efficacy of synthesized compounds against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed moderate to strong inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli at concentrations ranging from 100 to 250 µg/ml .

Anticancer Activity

In vitro studies have shown that this compound derivatives possess anticancer properties. For example, one study revealed that these compounds could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The presence of fluorine atoms is believed to enhance the binding affinity to target proteins involved in cancer progression.

Enzyme Inhibition

The hydrazine moiety in related compounds has been linked to enzyme inhibition activities. Specifically, studies have indicated potential inhibition of cholinesterases (AChE and BChE), which are critical targets in Alzheimer’s disease therapy. The inhibition potency varies among different derivatives, suggesting that modifications to the pyridine structure can lead to enhanced biological activity .

Case Studies

- Antibacterial Activity : A recent study synthesized 4-amino-2-ethoxy-3,5,6-trifluoropyridine and tested its antibacterial effects using the agar diffusion method. The compound showed significant activity against Enterococcus faecium and Salmonella typhimurium, with inhibition zones measured at varying concentrations .

- Anticancer Research : Another investigation focused on the cytotoxic effects of trifluoropyridine derivatives on human cancer cell lines. Results indicated a dose-dependent response where higher concentrations led to increased cell death rates compared to control groups.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl groups enhance the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. This interaction may lead to alterations in cellular signaling pathways and gene expression profiles .

Propriétés

IUPAC Name |

2,3,6-trifluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2/c6-3-1-2(9)4(7)5(8)10-3/h1H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRFOLPUTPVEMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553974 | |

| Record name | 2,3,6-Trifluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63489-55-4 | |

| Record name | 2,3,6-Trifluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.